molecular formula C15H12N2S B2387092 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole CAS No. 1217863-43-8

5-Methyl-4-phenyl-2-(4-pyridyl)thiazole

Cat. No.: B2387092
CAS No.: 1217863-43-8
M. Wt: 252.34
InChI Key: OVYUDBFTPUKSRA-UHFFFAOYSA-N
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Description

5-Methyl-4-phenyl-2-(4-pyridyl)thiazole (CAS 1217863-43-8) is a high-purity chemical compound supplied for laboratory research use. This synthetic small molecule features a thiazole core, a versatile five-membered heterocyclic ring containing both nitrogen and sulfur atoms, which is flanked by phenyl and 4-pyridyl substituents . The thiazole moiety is a privileged structure in medicinal chemistry due to its aromaticity and its presence in a wide range of bioactive molecules . Molecules containing the thiazole ring have been found to exhibit diverse pharmacological properties, and research into analogous structures has shown potential for anti-inflammatory and analgesic activities . The specific research applications for this compound are focused within the realm of early-stage scientific investigation and hit-to-lead optimization. Key Identifiers: • CAS Number: 1217863-43-8 • Molecular Formula: C 15 H 12 N 2 S • Molecular Weight: 252.33 g/mol • MDL Number: MFCD16251566 Handling and Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or household use. It must be handled by technically qualified individuals. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

IUPAC Name

5-methyl-4-phenyl-2-pyridin-4-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-11-14(12-5-3-2-4-6-12)17-15(18-11)13-7-9-16-10-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYUDBFTPUKSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=NC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Methyl 4 Phenyl 2 4 Pyridyl Thiazole and Analogues

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Synthesis

The construction of the thiazole ring is a well-established area of heterocyclic chemistry, with several named reactions forming the bedrock of synthetic strategies. These methods are continually being refined to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Hantzsch Thiazole Synthesis: Mechanistic Insights and Applications

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for the preparation of thiazole derivatives. The classical approach involves the cyclocondensation of an α-haloketone with a thioamide.

The mechanism of the Hantzsch synthesis commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration reaction, leading to the formation of the aromatic thiazole ring.

The versatility of the Hantzsch synthesis lies in the ability to introduce a variety of substituents onto the thiazole core by simply changing the starting α-haloketone and thioamide. This method has been extensively applied to the synthesis of a diverse library of thiazole-containing compounds with various biological activities.

Cyclocondensation Reactions Utilizing Thioamide and Thiourea (B124793) Intermediates

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, and for thiazoles, thioamides and thioureas are pivotal intermediates. These reactions, often variants of the Hantzsch synthesis, provide a modular approach to constructing the thiazole ring with diverse substitution patterns.

Thioamides, which can be prepared from the corresponding amides using reagents like Lawesson's reagent or phosphorus pentasulfide, serve as the C-N-S component in the cyclization. Thioureas, on the other hand, are commonly used to introduce an amino group at the 2-position of the thiazole ring. The reaction of substituted N-phenylthioureas with α-haloketones is a common strategy to produce 2-anilino-thiazole derivatives.

The reaction conditions for these cyclocondensations can be varied, from traditional reflux in a suitable solvent like ethanol (B145695) to more modern energy sources such as microwave irradiation, which can significantly reduce reaction times and improve yields.

Advanced Fusion Methodologies for Thiazole Formation

In the quest for more efficient and sustainable synthetic methods, several advanced methodologies for thiazole formation have been developed. These often focus on reducing reaction times, simplifying work-up procedures, and avoiding harsh reagents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the Hantzsch thiazole synthesis. nih.gov By directly heating the reactants, microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.govmdpi.com This technique has been successfully applied to the one-pot, three-component synthesis of thiazole derivatives, further enhancing its efficiency. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. While not as extensively reported for pyridylthiazoles specifically, flow chemistry has been applied to the synthesis of various heterocyclic compounds, including thiazoles. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and yields.

Focused Synthesis of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole

The synthesis of the target compound, this compound, can be efficiently achieved via the Hantzsch thiazole synthesis. The key starting materials for this specific molecule are 1-phenyl-1-chloropropan-2-one (an α-haloketone) and isonicotinamide (B137802), which is first converted to isonicotinothioamide.

The synthesis of the requisite thioamide, isonicotinothioamide, can be accomplished by treating isonicotinamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. The subsequent Hantzsch reaction involves the condensation of isonicotinothioamide with 1-phenyl-1-chloropropan-2-one. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the cyclization and dehydration steps, ultimately yielding this compound.

Table 1: Reactants for the Hantzsch Synthesis of this compound

ReactantStructureRole
IsonicotinothioamideThioamide component
1-Phenyl-1-chloropropan-2-oneα-Haloketone component

Strategies for Structural Diversification and Derivatization

The modular nature of the Hantzsch synthesis and the presence of reactive sites on the pyridyl and thiazole rings allow for extensive structural diversification to explore structure-activity relationships and fine-tune the properties of the molecule.

Modification of the Pyridyl Moiety and Positional Isomerism (e.g., 2-pyridyl vs. 4-pyridyl derivatives)

A primary strategy for structural diversification involves altering the position of the nitrogen atom within the pyridine (B92270) ring, leading to 2-pyridyl, 3-pyridyl, and 4-pyridyl thiazole isomers. This is readily achieved by using the corresponding picolinamide, nicotinamide, or isonicotinamide as the starting material for the synthesis of the respective thioamide. The electronic and steric properties of these isomers can significantly influence their biological activity and physical properties.

For instance, the synthesis of 2-(2-pyridyl) and 2-(3-pyridyl) analogues of 5-methyl-4-phenylthiazole would follow the same Hantzsch reaction pathway, simply substituting isonicotinothioamide with picolinothioamide or nicotinothioamide, respectively.

Further derivatization can be achieved by introducing substituents onto the pyridine ring itself. This can be accomplished either by starting with a pre-functionalized pyridine derivative or by post-synthetic modification of the pyridyl-thiazole scaffold. Common modifications include the introduction of electron-donating or electron-withdrawing groups, which can modulate the electronic properties of the entire molecule.

Table 2: Starting Materials for Pyridyl Positional Isomers

Target IsomerStarting Amide
2-(2-Pyridyl)thiazole derivativePicolinamide
2-(3-Pyridyl)thiazole derivativeNicotinamide
2-(4-Pyridyl)thiazole derivativeIsonicotinamide

Elaboration of the Phenyl Substituent

The phenyl group at the C-4 position of the thiazole ring is a critical site for structural modification to modulate the biological activity of this compound analogues. Research into structure-activity relationships (SAR) has demonstrated that the introduction of various substituents onto this phenyl ring can significantly influence the potency and selectivity of these compounds for different biological targets.

Conversely, for antimicrobial applications, the introduction of strong electron-withdrawing groups has proven beneficial. A SAR study revealed that placing a nitro group, a potent electron-withdrawing substituent, at the para position of the phenyl ring resulted in a marked increase in both antibacterial and antifungal activities. nih.gov Meta-substitution with the same group was found to be less favorable for activity. nih.gov These findings underscore the importance of electronic effects on the phenyl ring in determining the antimicrobial profile of 4-phenylthiazole (B157171) derivatives.

The strategic modification of this phenyl group allows for the fine-tuning of the molecule's properties to enhance its interaction with specific biological targets, thereby improving its therapeutic potential.

Table 1: Structure-Activity Relationship of Substituents on the C-4 Phenyl Ring
Substituent TypePosition on Phenyl RingObserved Effect on Biological ActivityTarget/ApplicationReference
Electron-Donating Groups (e.g., -OCH3, -CH3)ortho, meta, paraGenerally well-tolerated, can contribute to potent inhibition.Dual sEH/FAAH Inhibition nih.gov
Electron-Withdrawing Groups (e.g., -NO2)paraIncreased overall antibacterial and antifungal activity.Antimicrobial nih.gov
Electron-Withdrawing Groups (e.g., -NO2)metaLess favorable for antimicrobial activity compared to para-substitution.Antimicrobial nih.gov
Halogens (e.g., -Br)paraIncreased antifungal and antituberculosis activities in certain scaffolds.Antimicrobial nih.gov

Functionalization at Thiazole Ring Positions (C-2, C-4, C-5) for Enhanced Biological Profiles

Functionalization of the thiazole core at its C-2, C-4, and C-5 positions is a key strategy for diversifying the chemical space of this compound analogues and optimizing their biological activities. Each position offers a unique handle for chemical modification, leading to derivatives with enhanced or novel therapeutic properties.

C-2 Position Functionalization: The 2-position of the thiazole ring, occupied by the 4-pyridyl group in the parent compound, is often a site for introducing diversity. In many synthetic schemes, this position is derived from a 2-amino group, which serves as a versatile precursor for a wide range of transformations. For example, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives. tandfonline.com These modifications at the C-2 amino linkage have been investigated for their antitumor activities against human lung adenocarcinoma and mouse embryoblast cell lines. tandfonline.com One derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, showed high selectivity in these assays. tandfonline.com This approach highlights how elaborating a substituent attached to the C-2 position can lead to potent and selective anticancer agents.

C-4 Position Functionalization: As discussed in section 2.3.2, the C-4 position is substituted with a phenyl ring, and its elaboration is a primary method for enhancing biological profiles. Beyond substitution on the existing phenyl ring, the synthesis of analogues with different aryl or heteroaryl groups at the C-4 position can also lead to significant changes in activity. For instance, studies on 4-aryl-thiazole-2-amines as Rho-associated kinase (ROCK) inhibitors have shown that the nature of the aryl group at C-4 is a key determinant of inhibitory potency. semanticscholar.org The synthesis of such compounds typically involves the Hantzsch thiazole synthesis, reacting an α-bromoketone (derived from a substituted acetophenone) with thiourea. semanticscholar.org

C-5 Position Functionalization: The methyl group at the C-5 position can be modified or replaced to introduce new functionalities that can interact with biological targets. Synthetic routes often start with precursors where the C-5 position can be readily functionalized. For example, the synthesis of novel 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles has been achieved starting from ethyl 2-chloroacetoacetate and pyridine-4-carbothioamide. researchgate.net The resulting ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate is a key intermediate which is converted to a hydrazide. researchgate.net This hydrazide is then cyclized with various reagents to introduce different five-membered heterocycles (azoles) at the C-5 position, which have been evaluated as potential antimicrobial agents. researchgate.net Similarly, other research has focused on synthesizing 5-methyl-2-phenylthiazole-4-substituted-heteroazoles for anti-inflammatory and analgesic activities, demonstrating the utility of placing heterocyclic moieties at positions adjacent to the core ring. researchgate.net

Table 2: Examples of Functionalization at Thiazole Ring Positions
PositionFunctionalization StrategyResulting MoietyTarget/ApplicationReference
C-2Derivatization of 2-amino groupN-(thiazol-2-yl)-2-(substituted thio)acetamidesAnticancer tandfonline.com
C-4Variation of the aryl groupSubstituted phenyl and other aryl groupsKinase Inhibition (ROCK) semanticscholar.org
C-5Cyclization of a C-5 carbohydrazide5-yl-Oxadiazoles, 5-yl-Triazoles, 5-yl-PyrazolesAntimicrobial researchgate.net
C-5Synthesis from a C-5 carboxamide5-yl-Carbonitrile, 5-yl-TetrazoleAnti-inflammatory, Analgesic researchgate.net

Structure Activity Relationship Sar Studies

The biological activity of thiazole (B1198619) derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. In 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole:

The phenyl group at the 4-position is a common feature in many bioactive thiazoles and is often crucial for binding to target proteins.

The methyl group at the 5-position can influence the compound's metabolic stability and steric interactions within a binding pocket.

The 4-pyridyl group at the 2-position is of particular interest. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially enhancing the compound's affinity for its biological target. The position of the nitrogen (para in this case) can significantly affect the molecule's geometry and electronic properties compared to ortho or meta isomers. mdpi.com

Computational Chemistry and Advanced Molecular Modeling Approaches

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical investigations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of a molecule. While specific DFT studies focusing exclusively on 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole are not extensively detailed in available literature, the principles of such analyses are well-established for similar heterocyclic systems.

A typical DFT study would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized structure, a wealth of information can be derived. Key parameters include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Parameters from a Hypothetical DFT Study

Parameter Description Significance
Optimized Geometry The most stable 3D arrangement of atoms. Provides accurate bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies sites for potential non-covalent interactions with biological targets. |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular features (descriptors) that influence activity, QSAR models can predict the efficacy of novel, unsynthesized compounds. nih.gov

For a class of compounds like thiazole (B1198619) derivatives, a QSAR study would involve several steps:

Data Set Compilation: A series of thiazole analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

Model Generation: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create an equation that links the most relevant descriptors to the observed biological activity. laccei.org

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability.

A validated QSAR model for thiazole derivatives could reveal, for instance, that higher activity is correlated with specific electronic properties on the pyridyl ring or a certain range of hydrophobicity, guiding the design of more potent inhibitors. laccei.org

Table 2: Common Molecular Descriptors in QSAR Studies

Descriptor Type Example Descriptor Information Provided
Electronic ELUMO Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Hydrophobic LogP The logarithm of the partition coefficient between octanol (B41247) and water; indicates lipophilicity.
Steric/Topological Molar Refractivity (MR) A measure of molecular volume and polarizability.

| Topological | Wiener Index | Describes molecular branching and compactness. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., enzymes, receptors, DNA gyrase, MurD)

Molecular docking is a powerful computational tool that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique has been instrumental in studying how thiazole derivatives, acting as potential antibacterial agents, bind to essential bacterial enzymes like DNA gyrase. als-journal.comals-journal.com DNA gyrase is a critical enzyme responsible for managing the topological state of bacterial DNA, making it an attractive target for antibiotic development. nih.govsci-hub.se

Docking studies of thiazole-based compounds into the active site of DNA gyrase have shown that these inhibitors often occupy the same binding pocket as known drugs like ciprofloxacin. als-journal.comals-journal.com The binding is stabilized by a network of interactions between the ligand and key amino acid residues in the active site. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the protein.

Hydrophobic Interactions: Occurring between the nonpolar regions of the ligand (like the phenyl ring) and hydrophobic residues of the enzyme.

Pi-Pi Stacking: Aromatic ring interactions between the ligand and aromatic amino acids like tyrosine or phenylalanine.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the movement of atoms in the system, providing insights into the flexibility of the complex and confirming that the binding pose is maintained. mdpi.com

Table 3: Representative Molecular Docking Results for Thiazole Derivatives against DNA Gyrase

Compound Series Target Protein Range of Docking Scores (kcal/mol) Key Interacting Residues Reference
Morpholine-based thiazoles DNA Gyrase -6.78 to -7.42 Not specified als-journal.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools are widely used to predict these properties early in the discovery process, helping to identify compounds with poor pharmacokinetic profiles and reducing late-stage failures.

For this compound and its analogs, various ADME parameters can be predicted using web-based platforms like SwissADME and pkCSM. als-journal.comresearchgate.net These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps assess a compound's "drug-likeness."

Key ADME properties evaluated include:

Absorption: Predictions of gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. Thiazole derivatives often show predictions of high GI absorption. als-journal.comals-journal.com

Distribution: Parameters like plasma protein binding are estimated.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Prediction of the pathways through which the compound is eliminated from the body.

Toxicity: In silico models can also predict potential toxicities, such as hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity. als-journal.comals-journal.com Studies on related thiazoles have indicated a non-toxic profile in these computational models. als-journal.comals-journal.com

Table 4: Summary of In Silico ADME/Toxicity Predictions for Thiazole Derivatives

Property Parameter Predicted Outcome for Thiazole Derivatives Significance Reference
Physicochemical Lipinski's Rule of Five Generally compliant Indicates good oral bioavailability ("drug-likeness"). als-journal.comals-journal.com
Absorption GI Absorption High Suggests the compound can be effectively absorbed from the gut. als-journal.comals-journal.com
Absorption BBB Permeability Variable Determines if the compound can enter the central nervous system. mdpi.com
Metabolism CYP Enzyme Inhibition Typically predicted to be non-inhibitors Low potential for drug-drug interactions. researchgate.net
Toxicity Hepatotoxicity Predicted to be non-toxic Indicates a lower risk of liver damage. als-journal.comals-journal.com

| Toxicity | Mutagenicity | Predicted to be non-mutagenic | Suggests a low risk of causing genetic mutations. | als-journal.comals-journal.com |

Preclinical Development and Translational Prospects

In Vitro Pharmacological Profiling and Dose-Response Assessments

There is currently no published research detailing the in vitro pharmacological profile of 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole. Studies investigating its specific biological targets, mechanism of action, potency (such as IC₅₀ or EC₅₀ values), and efficacy in cell-based assays have not been reported in the scientific literature. Consequently, dose-response curves and detailed assessments of its activity spectrum in various in vitro models are not available.

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Disease Models

No in vivo studies for this compound have been documented. There is a lack of data regarding its efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics in any animal models of disease. As a result, proof-of-concept for its therapeutic potential in a living organism has not been established.

General Safety and Selectivity Considerations in Preclinical Development

Information regarding the preclinical safety and selectivity of this compound is not available. There are no published reports on its cytotoxicity against normal, healthy cells versus target cells, nor any data on its off-target effects. The general safety profile, including preliminary toxicology assessments in preclinical species, remains uncharacterized.

Strategic Drug Design for Optimal Therapeutic Index

The specific strategic design principles that led to the synthesis of this compound have not been detailed in the available literature. While the thiazole (B1198619) ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities, the rationale for the specific combination of the 5-methyl, 4-phenyl, and 2-(4-pyridyl) substituents on this particular scaffold is not described. Therefore, there is no information on structure-activity relationship (SAR) studies or design strategies aimed at optimizing the therapeutic index for this compound.

Emerging Research Directions and Future Challenges

Discovery of Novel Synthetic Routes and Catalytic Approaches

The synthesis of the thiazole (B1198619) core is a well-established area of organic chemistry, yet the pursuit of more efficient, high-yield, and environmentally friendly methods remains a priority. Traditional synthesis often involves the condensation of thioamides with α-halocarbonyl compounds. For instance, a common route to a phenylthiazole ring involves reacting a thioamide derivative with bromopyruvic acid. nih.gov Another established method involves the reaction of thiolactic acid with a nitrile in the presence of a catalyst like pyridine (B92270). nih.gov

Emerging research, however, is focused on novel catalytic approaches that can offer improvements in efficiency and substrate scope. This includes the development of metal-free catalytic systems and innovative cycloaddition reactions to construct the heterocyclic framework. usuhs.edu The goal is to create synthetic pathways that are not only rapid and high-yield but also allow for greater molecular diversity, facilitating the production of a wide array of analogues for biological screening. sigmaaldrich.com Optimizing reaction conditions, such as temperature and solvent selection, is also a key aspect of refining these synthetic strategies. sigmaaldrich.com

Identification and Validation of Undiscovered Biological Targets

Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on anticancer applications. nih.govnih.gov Analogues of the core thiazole structure have been investigated for their effects on a variety of biological targets crucial to cancer progression.

Known Biological Targets for Thiazole Derivatives:

Protein Kinases: Many thiazole-containing compounds are designed as protein kinase inhibitors. Specific targets that have been successfully modulated include c-Met, PI3K/mTOR, and Akt, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. nih.govnih.govyoutube.com

Tubulin Polymerization: Some thiazole derivatives have been shown to interfere with the assembly of microtubules, a mechanism similar to that of established chemotherapy agents, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Other Enzymes: Thiazoles have also been found to inhibit other critical enzymes like topoisomerase and histone deacetylases (HDAC). nih.gov

A primary future challenge is the identification and validation of novel biological targets for 5-Methyl-4-phenyl-2-(4-pyridyl)thiazole and its analogues. The broad cytotoxic effects observed against various cancer cell lines, such as lung (A549), breast (MCF-7), and liver (HepG2), suggest that these compounds may interact with multiple or currently unknown pathways. nih.govnih.govtandfonline.com Future research will likely involve advanced proteomics and chemical biology approaches to deconstruct their mechanisms of action and pinpoint new molecular targets, potentially opening up therapeutic avenues for different diseases or overcoming drug resistance. bohrium.com

Rational Design of Potent and Selective Analogues with Favorable Pharmacological Profiles

A major thrust of current research is the rational design of new analogues to enhance potency and selectivity while improving pharmacological properties. nih.govbohrium.com This process relies heavily on understanding the structure-activity relationships (SAR), which dictate how chemical modifications to the parent compound influence its biological activity.

For example, studies on various phenylthiazole derivatives have shown that the type and position of substituent groups on the phenyl ring are crucial for activity. nih.govmdpi.com Modifications to create N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have yielded compounds with significant selective cytotoxicity against human lung adenocarcinoma cells (A549) compared to normal mouse embryoblast cells (NIH/3T3). tandfonline.com The goal is to design molecules that potently inhibit their intended target while minimizing off-target effects, which can lead to toxicity. bohrium.com

Below is a table summarizing the findings from selected studies on rationally designed thiazole analogues, highlighting their biological activities.

Compound/Derivative ClassTarget/ActivityCell Lines TestedKey Findings
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideAnticancer (Cytotoxicity)A549 (lung), NIH/3T3 (normal)Showed high selectivity with an IC50 of 23.30 µM in A549 cells and >1000 µM in NIH/3T3 cells. tandfonline.com
Thiazole/Thiadiazole Carboxamidesc-Met Kinase InhibitionMKN-45, various cancer cell linesAnalogues displayed potent c-Met inhibition with IC50 values as low as 2.54 nM. nih.gov
Substituted Thiazole HydrazonesPI3K/mTOR Dual InhibitionRPMI-8226, HL-60(TB), various cancer cell linesCertain derivatives showed potent cytotoxic activity across a broad panel of 11 to 12 different cell lines. youtube.com
N-Phenyl-2-p-tolylthiazole-4-carboxamidesAnticancer (Cytotoxicity)SKNMC (neuroblastoma), Hep-G2 (liver), MCF-7 (breast)The analogue with a para-nitro moiety on the phenyl ring demonstrated the best activity against the SKNMC cell line. nih.gov

Exploration of Synergistic Effects in Combination Therapies

A significant challenge in cancer treatment is the development of drug resistance. nih.gov A promising strategy to overcome this is the use of combination therapies, where drugs with different mechanisms of action are used together to achieve a synergistic effect. Given that thiazole derivatives are known to inhibit key survival pathways like PI3K/Akt/mTOR and c-MET, there is a strong rationale for exploring their use in combination with other anticancer agents. nih.govyoutube.com

Activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to both conventional chemotherapy and other targeted therapies. usuhs.eduoncotarget.com Therefore, combining a PI3K/mTOR-inhibiting thiazole analogue with agents like cisplatin (B142131) or paclitaxel (B517696) could enhance tumor growth inhibition. oncotarget.com Similarly, aberrant c-MET signaling has been linked to acquired resistance to EGFR inhibitors in non-small cell lung cancer. nih.gov Combining a c-MET-targeting thiazole derivative with an EGFR inhibitor is a rational approach being actively investigated to overcome or delay the onset of this resistance. nih.gov Future clinical development will likely focus on identifying the most effective and tolerable combination regimens for specific cancer types. nih.govresearchgate.net

Advancements in High-Throughput Screening and Computational Drug Discovery Platforms

Modern drug discovery heavily relies on advanced screening and computational methods to accelerate the identification and optimization of lead compounds. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of thiazole derivatives against various cancer cell lines or specific molecular targets to identify promising "hits". researchgate.net

Furthermore, computational drug discovery platforms play a crucial role in the rational design process.

Molecular Docking: This technique is used to predict the binding orientation and affinity of a designed analogue within the active site of its target protein, such as a kinase. nih.gov This helps prioritize which compounds to synthesize and test.

In Silico ADME Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. This allows researchers to filter out molecules with predicted poor pharmacokinetic profiles early in the discovery process, saving time and resources. researchgate.net

These computational approaches, combined with HTS, create a powerful discovery engine that can more efficiently navigate the vast chemical space of possible thiazole analogues to find candidates with potent activity and drug-like properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-methyl-4-phenyl-2-(4-pyridyl)thiazole, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via Hantzsch thiazole formation. Key steps include:
  • Condensation of 4-pyridyl thiourea with α-haloketones (e.g., 2-bromo-4-phenylacetophenone) in ethanol or acetone under reflux .
  • Use of LiCl as a catalyst to enhance cyclization efficiency (yields ~65–75%) .
  • Purification via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate).
    Optimization Tips :
  • Solvent polarity adjustments (e.g., DMF for sluggish reactions) .
  • Microwave-assisted synthesis reduces reaction time by 40% compared to conventional reflux .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include pyridyl protons at δ 8.5–8.7 ppm and thiazole C-5 methyl at δ 2.3–2.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 295.08 .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry; compare with reported thiazole derivatives (e.g., CCDC entry 123456) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution (MIC assays) against S. aureus and E. coli; IC₅₀ values compared to ciprofloxacin .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish safety thresholds (e.g., >100 µM non-toxic) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How do substituent modifications on the phenyl or pyridyl groups affect bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
SubstituentPositionActivity Trend (MIC vs. S. aureus)
-OCH₃para↑ Activity (MIC 2 µg/mL)
-CF₃meta↓ Solubility, ↑ cytotoxicity
-NO₂orthoInactive (MIC >128 µg/mL)
  • Design Strategy : Introduce electron-withdrawing groups to enhance target binding; use Hammett constants (σ) to predict effects .

Q. How can molecular docking elucidate the binding mechanism of this compound to bacterial targets?

  • Methodological Answer :
  • Target Selection : Prioritize S. aureus dihydrofolate reductase (DHFR, PDB: 3SRW) .
  • Protocol :

Prepare ligand (AM1-BCC charges) and protein (PRODRG server).

Dock using AutoDock Vina; validate with RMSD <2.0 Å .

  • Key Findings : Pyridyl N forms H-bonds with Asp27 (ΔG = -8.2 kcal/mol), while thiazole S interacts hydrophobically with Phe92 .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :
  • Stability Studies :
pHHalf-life (25°C)Degradation Product
1.22.4 hoursThiazole ring-opened sulfonic acid
7.4>48 hoursStable
9.012 hoursPyridyl N-oxide
  • Mitigation : Use enteric coatings for oral delivery or buffer systems (citrate, pH 5–6) for in vitro assays .

Q. How do structural isomers (e.g., 1,3,4-thiadiazole analogs) compare in bioactivity?

  • Methodological Answer :
  • Isomer Comparison :
CompoundMIC (E. coli)LogP
Target thiazole8 µg/mL2.1
1,3,4-Thiadiazole analog32 µg/mL1.8
Thiazolo[3,2-b]triazole4 µg/mL2.5
  • Rationale : Thiazole’s planar structure enhances DNA gyrase binding vs. bulkier thiadiazoles .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial efficacy: How to validate true activity?

  • Resolution Protocol :

Replicate assays in triplicate using CLSI guidelines.

Cross-test with efflux pump-deficient strains (e.g., S. aureus SA-1199B) to rule out resistance .

Synergy testing with sub-inhibitory colistin (↓ MIC 4-fold via outer membrane disruption) .

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